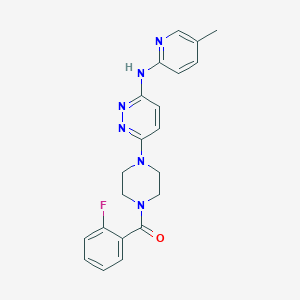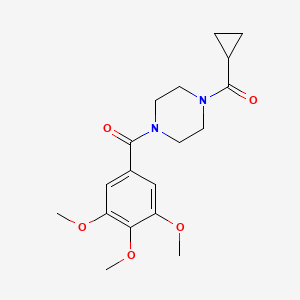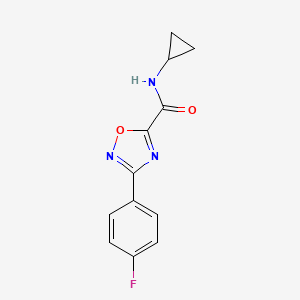![molecular formula C19H21N5O4S B5605333 N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5605333.png)
N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a pyrimidine ring, and an acetohydrazide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde with pyrimidine-2-thiol in the presence of an appropriate catalyst. The reaction conditions often require refluxing in an ethanol solution for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N’-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Uniqueness
N’-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c25-17(14-29-19-20-6-1-7-21-19)23-22-12-15-2-4-16(5-3-15)28-13-18(26)24-8-10-27-11-9-24/h1-7,12H,8-11,13-14H2,(H,23,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXVYLMUPZDBS-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5605262.png)
![3,4-dichloro-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5605271.png)
![5-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,4-pyridinediol](/img/structure/B5605272.png)
![6-(difluoromethyl)-2-({5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxybenzyl}thio)-4-methylnicotinonitrile](/img/structure/B5605280.png)
![2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5605288.png)
![2-{[(3-NITROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B5605295.png)
![3,5,7-trimethyl-2-({4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5605296.png)

![N-(2-chloro-6-methylphenyl)-N'-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5605303.png)

![2-{3-[1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5605325.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605336.png)
![4-(3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5605342.png)

